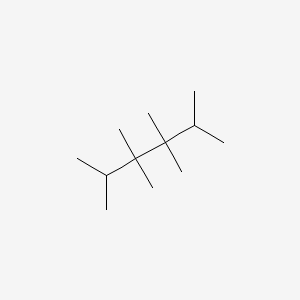
2,3,3,4,4,5-Hexamethylhexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,3,4,4,5-Hexamethylhexane is an organic compound with the molecular formula C12H26 It is a branched alkane, characterized by its six methyl groups attached to a hexane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,4,4,5-Hexamethylhexane can be achieved through various organic synthesis methods. One common approach involves the alkylation of hexane with methyl groups under controlled conditions. This process typically requires the use of strong acids or bases as catalysts to facilitate the addition of methyl groups to the hexane backbone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,3,4,4,5-Hexamethylhexane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler alkanes or other reduced forms.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, resulting in halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon) are typically used.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine or bromine) under UV light or in the presence of a catalyst.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Simpler alkanes.
Substitution: Halogenated alkanes.
Applications De Recherche Scientifique
2,3,3,4,4,5-Hexamethylhexane has several applications in scientific research:
Chemistry: It is used as a reference compound in studies of branched alkanes and their properties.
Biology: Its derivatives may be explored for potential biological activity.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: It can be used as a solvent or as an intermediate in the synthesis of other chemicals.
Mécanisme D'action
The mechanism of action of 2,3,3,4,4,5-Hexamethylhexane involves its interaction with various molecular targets. In chemical reactions, it acts as a substrate that undergoes transformations catalyzed by specific reagents. The pathways involved depend on the type of reaction, such as oxidation, reduction, or substitution.
Comparaison Avec Des Composés Similaires
2,3,3,4,4,5-Hexamethylhexane can be compared with other similar branched alkanes, such as:
- 2,2,3,4,5,5-Hexamethylhexane
- 2,2,3,3,4,5-Hexamethylhexane
These compounds share similar structural features but differ in the positions of the methyl groups. The unique arrangement of methyl groups in this compound gives it distinct chemical and physical properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
52670-36-7 |
|---|---|
Formule moléculaire |
C12H26 |
Poids moléculaire |
170.33 g/mol |
Nom IUPAC |
2,3,3,4,4,5-hexamethylhexane |
InChI |
InChI=1S/C12H26/c1-9(2)11(5,6)12(7,8)10(3)4/h9-10H,1-8H3 |
Clé InChI |
GRVNDHRZJGSRDC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C)(C)C(C)(C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Hexyl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14643240.png)

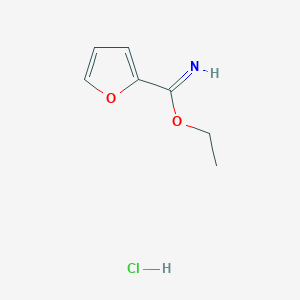
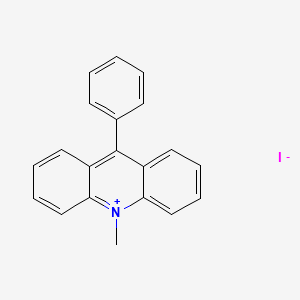
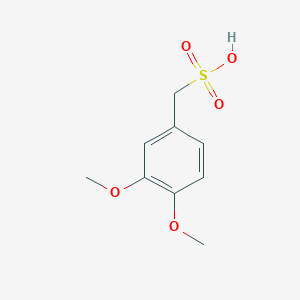
![Bicyclo[2.2.1]heptan-2-one, 1-ethenyl-7,7-dimethyl-, (1S,4R)-](/img/structure/B14643269.png)
![4-[(Piperidine-1-carbothioyl)sulfanyl]morpholine](/img/structure/B14643275.png)
![N-[4-Acetyl-2-(2-fluorobenzoyl)phenyl]acetamide](/img/structure/B14643281.png)
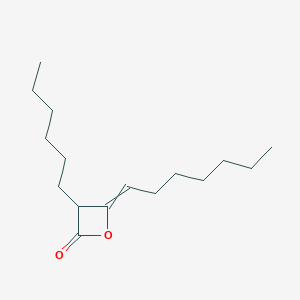
![3-[4-(Dimethylamino)phenyl]-7,8-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B14643292.png)
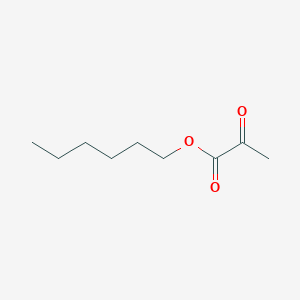


![1-[3-(4-Chlorophenyl)prop-2-en-1-yl]piperazine](/img/structure/B14643311.png)
